2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group and an oxadiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Oxadiazole Formation: The phenoxy intermediate is then reacted with a nitrile oxide to form the oxadiazole ring.
Acetamide Formation: Finally, the oxadiazole intermediate is reacted with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxadiazole ring or the chloro group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chloro group in the phenoxy ring is a potential site for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential pharmaceutical agent, particularly for its antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: can be compared with other acetamides or oxadiazole-containing compounds.
4-chloro-3-methylphenoxyacetic acid: Similar in structure but lacks the oxadiazole ring.
N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar in structure but lacks the phenoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C12H12ClN3O3 |
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Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-5-9(3-4-10(7)13)18-6-11(17)14-12-8(2)15-19-16-12/h3-5H,6H2,1-2H3,(H,14,16,17) |
InChI Key |
MBEVSPGAUDYIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C)Cl |
Origin of Product |
United States |
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